N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide
Description
N-((5-Cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a small-molecule thiazole carboxamide derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and a methylthiazole carboxamide moiety. Its structural uniqueness lies in the cyclopropylpyridinylmethyl group, which may enhance metabolic stability and modulate steric interactions in biological targets.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-13(19-8-17-9)14(18)16-6-10-4-12(7-15-5-10)11-2-3-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQZVCDEIDJNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the formation of the pyridine ring followed by the introduction of the cyclopropyl group. The thiazole ring is then synthesized and attached to the pyridine moiety. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The cyclopropylpyridinylmethyl group in the target compound balances steric bulk and metabolic stability, a critical advantage over chlorinated analogues prone to oxidative degradation.
- Therapeutic Potential: While antibacterial and antiviral activities dominate among analogues (), the target compound’s unique substituents warrant evaluation against kinase targets or inflammatory pathways, where cyclopropyl groups are often pharmacologically favorable.
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a synthetic compound with a complex structure that includes a cyclopropyl group, a pyridine ring, and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₄N₄OS. The unique combination of its structural components contributes to its distinct reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Enhances binding affinity and biological activity |
| Pyridine Ring | Provides electron-rich characteristics |
| Thiazole Moiety | Imparts antimicrobial properties |
Antimicrobial Properties
Research indicates that this compound exhibits moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli but shows limited antifungal effects. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted these findings, suggesting that the compound's thiazole structure may play a crucial role in its antibacterial efficacy.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may act by modulating enzyme activities or interacting with specific receptors involved in disease pathways. This interaction can lead to therapeutic effects, including anti-inflammatory responses and inhibition of key metabolic enzymes.
Case Studies and Research Findings
- Antibacterial Activity : In a comparative study, this compound was tested against various bacterial strains. The results indicated significant activity against gram-positive bacteria, while gram-negative bacteria showed less susceptibility.
- Inflammatory Response : Another investigation explored the compound's potential as an anti-inflammatory agent. It was found to inhibit the p38 MAP kinase pathway, which is crucial in inflammatory processes . This suggests that the compound may have applications in treating inflammatory diseases.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to cancer pathways has also been studied. Its structural similarities with known inhibitors suggest it could be developed into a therapeutic agent for cancer treatment.
Comparative Analysis with Similar Compounds
This compound shares structural features with other compounds that exhibit biological activity. Here is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-cyclopropylpyridin-3-yl)methyl-pyridine-2-carboxamide | Pyridine core with cyclopropyl group | Moderate antibacterial activity |
| 4-Methylthiadiazole derivatives | Thiadiazole core | Varies; some show antifungal effects |
| 3-Methyl-1,2,4-thiadiazole derivatives | Similar thiadiazole structure | Diverse pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
